4,6-Dideoxy-L-glycero-hexopyranose

Analytical Chemistry Quality Control Chemical Synthesis

Studying fucosylation? Native L-fucose sustains FUT activity, confounding inhibition assays. 4,6-Dideoxy-L-glycero-hexopyranose (CAS 61244-62-0) resolves this-lacking the critical 4-OH group, it occupies the FUT active site as a competitive inhibitor, blocking glycan fucosylation in vitro. • Validated competitive FUT inhibitor for probing glycosylation pathways • Thioglycoside precursor for sLeX analog synthesis • ≥98% purity, white to off-white crystalline solid, ambient shipping

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
CAS No. 61244-62-0
Cat. No. B1141978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dideoxy-L-glycero-hexopyranose
CAS61244-62-0
Synonyms4,6-Dideoxy-L-xylo-hexose; 
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
InChIInChI=1S/C6H12O4/c1-3-2-4(7)5(8)6(9)10-3/h3-9H,2H2,1H3/t3?,4-,5?,6?/m0/s1
InChIKeyBJBURJZEESAQPG-NKEXCQMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dideoxy-L-glycero-hexopyranose: Baseline Characterization


4,6-Dideoxy-L-glycero-hexopyranose (CAS 61244-62-0), also known as 4-Deoxy-L-fucose and 4,6-Dideoxy-L-xylo-hexose, is a deoxy sugar with a molecular formula of C6H12O4 and a molecular weight of 148.16 g/mol . It is characterized by the absence of a hydroxyl group at the fourth carbon position of the L-fucose backbone. Vendor datasheets report the compound as a white to off-white crystalline solid with a melting point of 139-143°C [1]. Its fundamental role in research is as a structural analog of L-fucose, making it a tool for probing fucosyltransferase (FUT) activity and glycosylation pathways .

Competitive FUT inhibitor for blocking fucosylation

Structural analog probe of L-fucose in glycobiology

Melting point specification supports identity and procurement QC

Why L-Fucose Cannot Replace 4,6-Dideoxy-L-glycero-hexopyranose


While L-fucose is the native substrate for fucosyltransferases (FUTs), 4,6-Dideoxy-L-glycero-hexopyranose lacks the critical 4-hydroxyl group required for the enzymatic transfer reaction. This specific structural modification prevents it from acting as a substrate and instead allows it to function as a competitive inhibitor, occupying the enzyme's active site . This fundamental change in biochemical function—from substrate to inhibitor—means the two compounds cannot be interchanged for experiments designed to block fucosylation or to study the kinetics of inhibition. Using the native sugar L-fucose in such assays would result in the continuation of enzymatic activity, leading to a failed or misinterpreted experiment [1].

Target

4,6-Dideoxy-L-glycero-hexopyranose lacks 4-OH; acts as competitive FUT inhibitor.

Substitute

L-Fucose retains 4-OH; remains a native substrate, enabling fucosyl transfer.

Using L-fucose in inhibition studies may lead to substrate turnover instead of enzyme blockade, altering experimental outcome.

Selection Evidence for 4,6-Dideoxy-L-glycero-hexopyranose


Melting Point as a Procurement Metric

The melting point of 4,6-Dideoxy-L-glycero-hexopyranose is reported by vendors as 142-143°C [1], or in the range of 139-141°C . This provides a quantitative metric for identity verification and purity assessment, which is a key differentiator from other deoxy sugars like 2-deoxy-L-fucose or 3-deoxy-L-fucose, which possess different physical properties due to their distinct structures. For example, while specific melting point data for the 2- and 3-deoxy isomers was not found in the provided search results, their distinct molecular structures guarantee a different set of physical properties, making the melting point a crucial, albeit basic, differentiator for quality control.

Melting Point
Data to verify
142–143 °C

Supports identity and purity check

Vendor-reported; cross-check COA for isomer specificity

Analytical Chemistry Quality Control Chemical Synthesis

Competitive Fucosyltransferase Inhibition

4,6-Dideoxy-L-glycero-hexopyranose functions as a competitive inhibitor of fucosyltransferases (FUTs) . This is in direct contrast to its parent compound, L-fucose, which is the native substrate for these enzymes. The removal of the 4-hydroxyl group in 4-Deoxy-L-fucose prevents it from participating in the glycosidic bond formation catalyzed by FUTs, thereby blocking the transfer of fucose from GDP-fucose to acceptor molecules [1]. This mechanistic switch from substrate to inhibitor is a fundamental functional differentiation.

Enzymatic Function
Class-level
Competitive InhibitorvsL-Fucose Substrate

Defines compound role as inhibitor for assays

Lack of 4-OH prevents glycosidic bond formation

Glycobiology Enzymology Inhibitor Screening

Research Applications of 4,6-Dideoxy-L-glycero-hexopyranose


FUT Inhibition in Glycobiology

This compound is a validated tool for inhibiting the activity of fucosyltransferases (FUTs). Researchers can use it to block the transfer of L-fucose to acceptor glycans in vitro, which is essential for studying the role of fucosylation in processes like cell adhesion, inflammation, and tumor metastasis . This application is directly supported by its established function as a competitive inhibitor [1].

Synthesis of sLeX Ganglioside Analogs

4,6-Dideoxy-L-glycero-hexopyranose serves as a precursor for the synthesis of modified glycosyl donors. Specifically, its thioglycoside derivatives have been utilized in the preparation of sialyl Lewis X (sLeX) ganglioside analogs, which are crucial for studying selectin-mediated cell adhesion and developing anti-inflammatory agents . This use case is validated by primary literature detailing its role in constructing these complex glycoconjugates [1].

Synthesis of 4,6-Dideoxy Sugar Libraries

As a core structure, this compound and its protected derivatives are used as building blocks in the synthesis of diverse libraries of 4,6-dideoxy sugars. These libraries are valuable for exploring structure-activity relationships (SAR) and discovering new bioactive molecules with potential antimicrobial or other therapeutic properties .

Application
Selection Property
Validation Focus
FUT Inhibition Studies
Competitive inhibitor of fucosyltransferases
Confirm inhibitory activity in enzymatic assays
sLeX Analog Synthesis
Precursor for modified glycosyl donors
Verify selectin binding and anti-adhesion profile
4,6-Dideoxy Sugar Libraries
Deoxy sugar building block for SAR
Characterize derivatives for bioactivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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